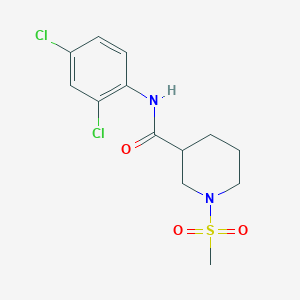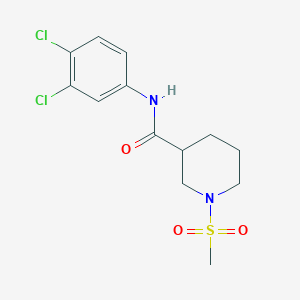
N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide
Übersicht
Beschreibung
N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide, also known as ADBS, is a chemical compound that has been extensively studied for its potential therapeutic properties. ADBS belongs to the class of sulfonamide compounds and is known for its ability to inhibit the activity of carbonic anhydrase enzymes. In
Wirkmechanismus
N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide acts as an inhibitor of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance in the body. Carbonic anhydrase enzymes catalyze the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting the activity of these enzymes, N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide can reduce the production of aqueous humor in the eye, leading to a decrease in intraocular pressure.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide has been shown to have several biochemical and physiological effects. In addition to its ability to lower intraocular pressure, N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide has been shown to have anti-inflammatory properties. N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide has also been shown to inhibit the growth of certain cancer cell lines, although the mechanism of this effect is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide for lab experiments is its potency as an inhibitor of carbonic anhydrase enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide is also known to have low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another area of research is the exploration of the anti-inflammatory and anti-cancer properties of N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide. Additionally, there is interest in developing new formulations of N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide that can improve its solubility and bioavailability. Overall, N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide is a promising compound with a wide range of potential applications in the fields of medicine and pharmacology.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in the treatment of glaucoma, a condition characterized by increased intraocular pressure. N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide has been shown to be a potent inhibitor of carbonic anhydrase enzymes, which play a key role in the regulation of intraocular pressure. Several studies have demonstrated that N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide can effectively lower intraocular pressure in animal models of glaucoma.
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO2S/c18-14-1-2-15(19)16(6-14)23(21,22)20-10-17-7-11-3-12(8-17)5-13(4-11)9-17/h1-2,6,11-13,20H,3-5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXRQOBEHLTPHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-nitro-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B4366781.png)
![4-chloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366796.png)
![4-chloro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366798.png)
![4-chloro-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366804.png)
![4-chloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366806.png)
![4-chloro-N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366810.png)
![4-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366818.png)
![4-chloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366822.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4366835.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4366846.png)
![1-ethyl-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4366852.png)

![1-(2-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4366862.png)
